![molecular formula C18H12FN5O2S3 B2501674 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1226432-65-0](/img/structure/B2501674.png)
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H12FN5O2S3 and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide”, also known as “N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide”.
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The presence of the thiazole and benzothiazole rings in its structure is known to contribute to its anticancer properties. These rings can interfere with the DNA replication process in cancer cells, leading to cell death .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a variety of bacterial and fungal strains. The thiadiazole and benzothiazole moieties are known for their antimicrobial properties, making this compound a promising candidate for developing new antibiotics .
Antioxidant Potential
Research has indicated that this compound possesses antioxidant properties, which can help in neutralizing free radicals in the body. This activity is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antiviral Activity
There is evidence suggesting that this compound can act against certain viruses. The thiazole and benzothiazole rings in its structure are known to interfere with viral replication, making it a potential antiviral agent .
Antidiabetic Activity
The compound has also been explored for its antidiabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for diabetes management.
These applications highlight the versatility and potential of “N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide” in various fields of scientific research.
Mechanism of Action
Target of Action
The compound, also known as N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, primarily targets the LasB quorum sensing system in Gram-negative bacteria . This system is crucial for bacterial cell-cell communication and plays a significant role in coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
The compound interacts with its target by inhibiting the LasB quorum sensing system . The compound’s interaction with the LasB system is selective, with no activity observed in the PqsR system .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are used to respond to external factors such as nutrient availability and defense mechanisms . By inhibiting these pathways, the compound can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Pharmacokinetics
The compound’s effectiveness at high concentrations suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of the LasB quorum sensing system, leading to a reduction in biofilm formation and virulence production . This can potentially make the bacteria less harmful and less likely to develop resistance .
properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2S3/c19-10-5-1-2-6-11(10)20-14(25)9-27-18-24-23-17(29-18)22-15(26)16-21-12-7-3-4-8-13(12)28-16/h1-8H,9H2,(H,20,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNVVLMKEDUSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide |
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